Nor Neostigmine is a synthetic compound structurally similar to acetylcholine and classified as an anticholinesterase agent. [, ] Its primary role in scientific research is as a pharmacological tool to investigate the function of acetylcholine and the enzyme acetylcholinesterase in various biological systems. [, ]
3-(Dimethylamino)phenyl dimethylcarbamate is a chemical compound with the molecular formula and a molecular weight of 236.32 g/mol. This compound is recognized for its application in various scientific fields, including medicinal chemistry and organic synthesis. It features a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylcarbamate moiety, making it structurally significant for its biological activity and potential therapeutic uses.
3-(Dimethylamino)phenyl dimethylcarbamate is classified as an organic compound, specifically a carbamate derivative. Its synthesis and applications are often explored in the context of drug development, particularly in relation to compounds that exhibit neuropharmacological effects. The compound has been identified as an intermediate in the synthesis of rivastigmine, a medication used for the treatment of Alzheimer's disease .
The synthesis of 3-(dimethylamino)phenyl dimethylcarbamate can be achieved through several methods, primarily involving the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride.
Technical Details:
Industrial methods for synthesizing this compound emphasize optimizing yield and purity while minimizing hazardous by-products. Techniques involve using readily available starting materials and milder reaction conditions to enhance safety and efficiency .
The molecular structure of 3-(dimethylamino)phenyl dimethylcarbamate includes:
3-(Dimethylamino)phenyl dimethylcarbamate can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes:
The mechanism of action for 3-(dimethylamino)phenyl dimethylcarbamate primarily involves its interaction with specific enzymes or receptors in biological systems. It can inhibit certain enzymes or bind to receptors, thereby modulating their activity and leading to physiological effects relevant in therapeutic contexts.
The binding affinity and specificity towards target sites can be quantitatively assessed through various biochemical assays, which help elucidate its role in drug development .
3-(Dimethylamino)phenyl dimethylcarbamate has significant applications in:
3-(Dimethylamino)phenyl dimethylcarbamate is systematically named as [3-(dimethylamino)phenyl] N,N-dimethylcarbamate according to IUPAC conventions. The compound’s carbamate linkage (‒O‒C(=O)‒N<) and meta-substituted dimethylamino group on the phenyl ring define its core structure. It is pharmaceutically significant as norneostigmine, the primary metabolite and synthetic precursor of the acetylcholinesterase inhibitor neostigmine [5] [7]. Industrial and research contexts use multiple synonyms, including:
Table 1: Synonym Compendium
Synonym | Context of Use |
---|---|
Norneostigmine | Pharmacological literature |
Dimethylcarbamic acid 3-(dimethylamino)phenyl ester | Chemical synthesis |
m-(Dimethylamino)phenyl N,N-dimethylcarbamate | Structural studies |
Neostigmine EP Impurity C | Pharmaceutical quality control |
16088-19-0 | CAS registry identifier |
These synonyms reflect the compound’s roles across medicinal chemistry, analytical science, and industrial production [1] [5] [7].
The compound has a molecular formula of C₁₁H₁₆N₂O₂ and a molar mass of 208.26 g/mol. Its structure integrates two functional domains:
Key structural descriptors include:
The planar phenyl ring and tetrahedral dimethylamino nitrogen create distinct electronic environments. The carbamate group exhibits partial double-bond character (C=O) and restricted rotation around the C‒N bond, influencing conformational stability. Spectroscopic data (unreported in search results) would typically show IR absorptions at ~1700 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ ~2.9–3.1 ppm (N‒CH₃ groups) [1] [7].
Table 2: Atomic-Level Structural Descriptors
Descriptor Type | Value | Interpretation |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂O₂ | Carbon/Hydrogen/Nitrogen/Oxygen composition |
XLogP3 | 1.8 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 2 (carbonyl O, carbamate O) | Solubility and biomolecular interactions |
Rotatable Bonds | 2 (Cₐᵣₒₘ‒O, O‒C(=O)) | Conformational flexibility |
3-(Dimethylamino)phenyl dimethylcarbamate lacks chiral centers and exhibits no enantiomers. However, its structural analogs display pronounced stereochemical effects. Notably, (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate (CAS 1230021-28-9) contains a chiral α-methyl substituent on the ethylamino side chain [6]. The (S)-enantiomer of this analog shows distinct biological activity due to preferential binding to neuromuscular targets, aligning with Easson-Stedman’s hypothesis that stereochemistry dictates receptor-fit precision [9].
For the parent compound, rotational isomerism arises from:
Table 3: Stereochemical Comparison with Key Analog
Compound | Chiral Centers | Isomerism Type | Biological Relevance |
---|---|---|---|
3-(Dimethylamino)phenyl dimethylcarbamate | None | Conformational (rotational) | Minimal stereoselectivity in AChE inhibition |
(S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | 1 (α-methyl) | Enantiomeric | Differential binding to nAChR subtypes |
In α4β2 nicotinic acetylcholine receptors (nAChRs), such analogs probe orthosteric binding site architecture, where stereochemistry modulates interactions with conserved residues (e.g., TrpB, TyrC1) [6].
No experimental crystal structure for 3-(dimethylamino)phenyl dimethylcarbamate exists in the search results. However, computational models reveal:
Molecular dynamics simulations predict two dominant conformers:
These conformers interconvert via a ∼10 kcal/mol barrier. For analogs like (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate, the α-methyl group imposes conformational constraints, stabilizing binding poses in nAChR pockets. Homology modeling based on AChBP co-crystal structures (e.g., PDB 2Y58) suggests the phenyl-carbamate core engages in π-stacking with TrpB and hydrogen bonding with backbone carbonyls, while substituents project toward sub-pockets modulated by TyrA/TyrD flexibility [10].
Despite the absence of experimental crystallography, the compound’s conformational landscape remains inferable from related aryl carbamates. For example, diphenyl ether derivatives exhibit dihedral angles up to 83.79° between aromatic planes [10], underscoring how substituents disrupt coplanarity. Such insights guide predictions of this compound’s solid-state behavior and intermolecular interactions (e.g., C‒H···O hydrogen bonding).
Tables of Chemical Compounds
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0